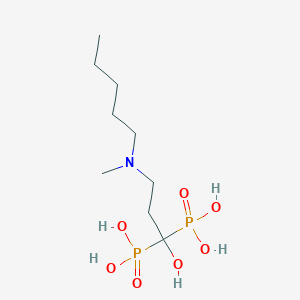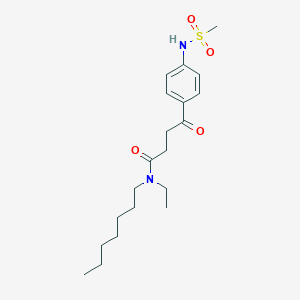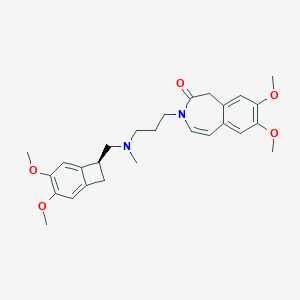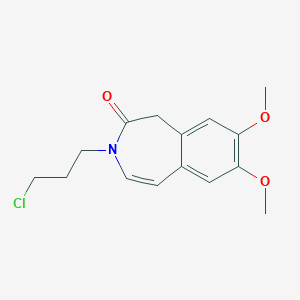
11-Fluoro Desloratadine
Overview
Description
11-Fluoro Desloratadine is a compound with the molecular formula C19H20ClFN2 . It is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine .
Synthesis Analysis
The synthesis of multicomponent crystal (MCC) of Desloratadine was performed using several coformers in an equimolar ratio with a solvent evaporation technique . The formation of MCC was confirmed using various techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) .
Molecular Structure Analysis
The molecular weight of 11-Fluoro Desloratadine is 330.83 . The molecular structure consists of 19 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .
Chemical Reactions Analysis
The formation of multicomponent crystal (MCC) of Desloratadine was confirmed using various techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) . The FTIR study proved a new spectrum, indicating that a new solid crystal was formed .
Physical And Chemical Properties Analysis
The physical state of 11-Fluoro Desloratadine is solid . It has a molecular weight of 330.83 . The elemental analysis shows that it contains 66.77% carbon, 6.10% hydrogen, and 8.26% nitrogen .
Scientific Research Applications
Management of Allergic Disease
Desloratadine, the principal metabolite of loratadine, is an orally active, nonsedating, second-generation antihistamine . It is used for the management of allergic diseases, including allergic rhinitis and chronic idiopathic urticaria . It has proven efficacy against the symptoms associated with seasonal and perennial allergic rhinitis, including nasal congestion .
Treatment of Chronic Idiopathic Urticaria
Chronic idiopathic urticaria is a dermatoallergic condition that affects 0.1–3% of people in the US and Europe . The primary goal for chronic idiopathic urticaria is the rapid and prolonged control of symptoms . Desloratadine has been shown to be effective in controlling the symptoms of this condition .
Improvement of Quality of Life
Desloratadine has been shown to improve patients’ quality of life . By effectively managing the symptoms of allergic diseases, it helps patients lead a more comfortable life .
Safety and Efficacy
The safety and efficacy profiles of desloratadine are well established . Published postmarketing analyses have assessed >54,000 patients . Desloratadine has been shown to be safe and well tolerated at nine times the recommended dose .
Non-Interaction with Other Drugs and Food
Desloratadine has been shown to not interact with concomitantly administered drugs and food . This makes it a safer option for patients who are on other medications .
Proteomics Research
11-Fluoro Desloratadine is also used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and chemicals like 11-Fluoro Desloratadine can be used in various experiments and analyses in this field .
Mechanism of Action
Target of Action
11-Fluoro Desloratadine is a variant of Desloratadine, which is a second-generation tricyclic antihistamine . The primary target of Desloratadine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, including the swelling of tissues .
Mode of Action
Desloratadine acts as a selective and peripheral H1-antagonist . It binds to the H1 receptor, inhibiting the action of histamine, a chemical that causes many of the signs that are part of allergic reactions . This interaction with its targets results in the suppression of the allergic response .
Biochemical Pathways
The allergic response involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . Desloratadine, by acting on the H1 receptor, can modulate these pathways, potentially down-regulating inflammation cytokines and chemokines, or stimulating inflammatory cell migration and survival .
Pharmacokinetics
Desloratadine exhibits favorable pharmacokinetics. No major cytochrome P450 inhibition has been reported with Desloratadine, and its bioavailability is minimally affected by drugs interfering with transporter molecules . These properties impact the bioavailability of Desloratadine, making it an effective treatment for allergic reactions .
Result of Action
The molecular and cellular effects of Desloratadine’s action result in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria . By inhibiting the action of histamine on the H1 receptor, Desloratadine can effectively suppress the allergic response .
Action Environment
The action, efficacy, and stability of Desloratadine can be influenced by various environmental factors. For instance, different aqueous matrices (HCO3−, NO3−, and humic acid) have varying degrees of influence on the degradation of antihistamines . Moreover, the concentration of Desloratadine in specific tissues can vary, potentially affecting its efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRNCHWURQHTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431310 | |
| Record name | 11-Fluoro Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
298220-99-2 | |
| Record name | Fluorodesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298220992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Fluoro Desloratadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUORODESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HON4ESD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)






